molecular formula C9H10ClIN2O B1526028 4-(6-Chloro-4-iodopyridin-2-yl)morpholine CAS No. 1276110-16-7

4-(6-Chloro-4-iodopyridin-2-yl)morpholine

Cat. No. B1526028
CAS RN: 1276110-16-7
M. Wt: 324.54 g/mol
InChI Key: DYHIMXCVHFVNSZ-UHFFFAOYSA-N
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Description

“4-(6-Chloro-4-iodopyridin-2-yl)morpholine” is a chemical compound with the CAS Number: 1276110-16-7 . It has a molecular weight of 324.55 and its IUPAC name is 4-(6-chloro-4-iodopyridin-2-yl)morpholine . The compound is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for “4-(6-Chloro-4-iodopyridin-2-yl)morpholine” is 1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-(6-Chloro-4-iodopyridin-2-yl)morpholine” is a powder that is stored at 4 degrees Celsius . Its molecular formula is C9H10ClIN2O and it has a molecular weight of 324.54 g/mol .

Scientific Research Applications

Water Oxidation Catalysis

Research on mononuclear Ru(II) complexes, closely related to the structural motif of the compound , has shown significant potential in catalyzing water oxidation. These studies focus on understanding the catalysts' behavior and enhancing their efficiency, which is crucial for energy conversion and storage technologies (Kaveevivitchai et al., 2012).

Complexation with Palladium(II) and Mercury(II)

Research on morpholine derivatives, such as the synthesis and complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride with palladium(II) and mercury(II), highlights the compound's versatility. These studies contribute to the field of organometallic chemistry, providing insights into the design and application of new ligands in metal coordination complexes (Singh et al., 2000).

Synthesis of Bioactive Molecules

Morpholine derivatives are prominently featured in the synthesis of bioactive molecules, such as in the iodine-induced regioselective formation of C-C and C-N bonds in N-protected indole derivatives. These methodologies facilitate the development of novel pharmaceuticals and bioactive compounds with potential applications in drug discovery (Li et al., 2011).

Drug Discovery and Medicinal Chemistry

Morpholine and its derivatives play a significant role in medicinal chemistry. Their incorporation into drug molecules has been linked to enhanced pharmacokinetic properties and biological activity. Research in this area focuses on the development of morpholine-containing compounds for various therapeutic applications, highlighting the structural versatility and importance of morpholine in drug design (Kourounakis et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(6-chloro-4-iodopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHIMXCVHFVNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729265
Record name 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-4-iodopyridin-2-yl)morpholine

CAS RN

1276110-16-7
Record name 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of triethylamine (1.0 equiv.) and 2,6-dichloro-4-iodopyridine (1.0 equiv.) at RT was added morpholine (1.0 equiv) in one portion, the resulting mixture was then heated in an oil bath at 100° C. for 18 hours. LCMS analysis indicated the formation of the desired product (M+H=324.9/326.8, Rt=0.98 min). Water was then added, and the mixture was extracted with ethyl acetate, and the combined extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue was chromatographed via ISCO to yield 4-(6-chloro-4-iodopyridin-2-yl)morpholine as a light brown solid (63%). LCMS (m/z) (M+H)=324.9/326.8, Rt=0.98 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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